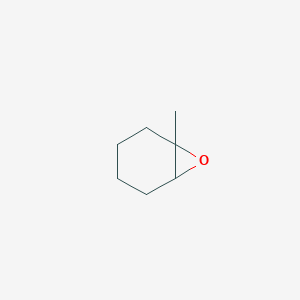

1,2-Epoxy-1-methylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12597. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEKVYPYFQSFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873233 | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-33-3 | |

| Record name | 1,2-Epoxy-1-methylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2-Epoxy-1-methylcyclohexane from 1-methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-epoxy-1-methylcyclohexane, a valuable epoxide intermediate, from the starting material 1-methylcyclohexene. This document details established experimental protocols, comparative quantitative data, and underlying reaction mechanisms to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, yielding highly reactive and versatile epoxide functionalities. These three-membered cyclic ethers are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. This compound, derived from the readily available 1-methylcyclohexene, serves as a key intermediate for introducing specific stereochemistry and functionality in drug development and other fine chemical applications. This guide focuses on the prevalent methods for this conversion, providing detailed experimental procedures and comparative data to facilitate informed methodological choices.

Synthetic Methodologies and Quantitative Data

Several methods have been established for the epoxidation of 1-methylcyclohexene. The most common approaches involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, or asymmetric methods like the Jacobsen-Katsuki epoxidation for enantioselective synthesis.

Epoxidation with Peroxy Acids

Peroxy acids are widely employed for the epoxidation of a broad range of alkenes due to their reliability and operational simplicity. The reaction proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond. For 1-methylcyclohexene, this results in a racemic mixture of the corresponding epoxide.

Table 1: Comparison of Peroxy Acid-Mediated Epoxidation Methods

| Epoxidizing Agent | Typical Yield (%) | Stereochemistry | Key Features |

| m-Chloroperoxybenzoic Acid (m-CPBA) | ~75-90% | Racemic syn-epoxide | Commercially available, stable solid; reaction is generally high-yielding.[1] |

| Peroxyacetic Acid (CH₃CO₃H) | High | Racemic syn-epoxide | Can be prepared in situ; often used in industrial applications. |

Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

For applications requiring enantiomerically pure epoxides, the Jacobsen-Katsuki epoxidation is a powerful and widely utilized method. This reaction employs a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes like 1-methylcyclohexene.

Table 2: Jacobsen-Katsuki Epoxidation of 1-methylcyclohexene

| Catalyst | Oxidant | Typical Yield (%) | Enantiomeric Excess (ee) |

| (R,R)-Jacobsen's Catalyst | NaOCl (buffered) | High | Up to >90% |

| (S,S)-Jacobsen's Catalyst | NaOCl (buffered) | High | Up to >90% |

Experimental Protocols

General Procedure for Epoxidation using m-CPBA

Materials:

-

1-methylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

-

Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane and place the solution in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of time, maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by distillation or flash column chromatography.

General Procedure for Jacobsen-Katsuki Asymmetric Epoxidation

Materials:

-

1-methylcyclohexene

-

(R,R)- or (S,S)-Jacobsen's catalyst (e.g., (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Commercial bleach (sodium hypochlorite (B82951), NaOCl solution), buffered with Na₂HPO₄

-

Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer, ice bath

Procedure:

-

Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the chiral Jacobsen's catalyst (typically 1-5 mol%).

-

To the stirred mixture, add the buffered sodium hypochlorite solution.

-

Stir the biphasic mixture vigorously at 0 °C.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the epoxide by flash chromatography.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Caption: Concerted "butterfly" mechanism for the epoxidation of 1-methylcyclohexene with m-CPBA.

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki asymmetric epoxidation.

Caption: General experimental workflow for the synthesis and purification of this compound.

Product Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes typical spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.5-3.5 (m, protons on epoxide ring), ~1.3-2.0 (m, cyclohexane (B81311) ring protons), ~1.3 (s, methyl protons). The protons on the epoxide ring often show complex splitting patterns.[2] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~60-70 (quaternary carbon of epoxide), ~50-60 (tertiary carbon of epoxide), ~20-40 (cyclohexane ring carbons), ~20 (methyl carbon). |

| IR (neat) | ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1250 (C-O stretch, characteristic for epoxides), ~800-950 (epoxide ring vibrations). |

| Mass Spec. (EI) | m/z (%): 112 (M⁺), 97, 83, 55. |

Conclusion

The synthesis of this compound from 1-methylcyclohexene can be effectively achieved through various established methods. The choice of reagent and protocol is contingent on the desired stereochemical outcome and scale of the reaction. For racemic syntheses, epoxidation with m-CPBA offers a reliable and high-yielding route. For applications demanding high enantiopurity, the Jacobsen-Katsuki epoxidation stands out as an excellent choice, providing access to enantioenriched epoxides with high selectivity. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize and characterize this important chemical intermediate for their research and development endeavors.

References

Stereoselective Epoxidation of 1-Methylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epoxidation of alkenes is a cornerstone of organic synthesis, yielding versatile epoxide intermediates that are pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical industry. The stereochemical outcome of this transformation is of paramount importance, as the therapeutic efficacy of a drug is often intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereoselective epoxidation of 1-methylcyclohexene, a prochiral alkene, offering a comparative analysis of widely employed epoxidizing agents. Detailed experimental protocols, quantitative data on stereoselectivity, and visual representations of reaction mechanisms and workflows are presented to aid researchers in selecting the optimal methodology for their specific synthetic needs.

Introduction

1-Methylcyclohexene serves as a valuable model substrate for studying the stereoselectivity of epoxidation reactions. The trisubstituted double bond of this prochiral alkene presents two diastereotopic faces, allowing for the formation of syn and anti epoxides. Furthermore, the resulting epoxide is chiral, enabling the investigation of enantioselective transformations. This guide focuses on three principal methods for the epoxidation of 1-methylcyclohexene: diastereoselective epoxidation using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, and enantioselective epoxidation utilizing the Jacobsen-Katsuki catalyst.

Comparison of Epoxidizing Agents

The choice of epoxidizing agent is the most critical factor in determining the stereochemical outcome of the epoxidation of 1-methylcyclohexene. The following table summarizes the performance of the discussed reagents.

| Epoxidizing Agent | Predominant Stereochemistry | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | syn-addition[1] | Not readily available in reviewed literature | Racemic[1] |

| Peroxyacetic Acid | syn-addition[1] | Not readily available in reviewed literature | Racemic[1] |

| Jacobsen-Katsuki Catalyst | Enantioselective[1][2] | Not applicable | Up to >90%[1] |

Note: The syn-addition of peroxy acids to 1-methylcyclohexene is a well-established principle, leading to the formation of the epoxide on the same face as the adjacent methyl group. However, specific quantitative data for the diastereomeric ratio is not consistently reported in the literature. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity with unfunctionalized alkenes.[1][2]

Reaction Pathways and Stereochemical Models

The stereochemical outcome of the epoxidation of 1-methylcyclohexene is dictated by the trajectory of the oxygen atom delivery to the double bond.

Caption: Reaction pathways for the epoxidation of 1-methylcyclohexene.

Diastereoselective Epoxidation with Peroxy Acids

The epoxidation of alkenes with peroxy acids like m-CPBA proceeds through a concerted "butterfly" transition state.[3] The peroxy acid delivers the oxygen atom to the alkene in a single step. For 1-methylcyclohexene, the approach of the bulky peroxy acid is sterically hindered on the face of the double bond occupied by the axial hydrogens of the cyclohexane (B81311) ring in its preferred half-chair conformation. Consequently, the epoxidizing agent preferentially attacks from the less hindered face, which is syn to the equatorial methyl group. This results in the predominant formation of the syn-epoxide.

Enantioselective Epoxidation with Jacobsen-Katsuki Catalyst

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst to achieve high enantioselectivity.[2][4] The mechanism is thought to involve the formation of a high-valent manganese-oxo species, which then transfers the oxygen atom to the alkene.[4] The chiral ligand environment around the manganese center dictates the facial selectivity of the epoxidation. The alkene can approach the metal-oxo intermediate from two main pathways, a side-on approach or a planar approach. The steric interactions between the alkene substituents and the bulky groups on the salen ligand favor one approach over the other, leading to the preferential formation of one enantiomer of the epoxide.[4] The use of either the (R,R) or (S,S) enantiomer of the catalyst allows for the selective synthesis of the corresponding (1R,6S) or (1S,6R)-1-methylcyclohexene oxide.

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving the desired stereochemical outcomes. The following sections provide representative protocols for the epoxidation of 1-methylcyclohexene using m-CPBA and the Jacobsen-Katsuki catalyst.

Diastereoselective Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This procedure outlines a general method for the diastereoselective epoxidation of 1-methylcyclohexene to yield the racemic syn-epoxide.[1][5]

Materials:

-

1-Methylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and addition funnel

Caption: Experimental workflow for epoxidation using m-CPBA.

Procedure:

-

Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the product by flash chromatography on silica (B1680970) gel if necessary.

Enantioselective Epoxidation with Jacobsen-Katsuki Catalyst

This protocol provides a general framework for the enantioselective epoxidation of 1-methylcyclohexene using a chiral (salen)manganese(III) complex.[1]

Materials:

-

1-Methylcyclohexene

-

(R,R)- or (S,S)-Jacobsen's catalyst

-

Commercial bleach (sodium hypochlorite (B82951), NaOCl solution), buffered with Na₂HPO₄

-

Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer and ice bath

Procedure:

-

Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-5 mol%).

-

Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the epoxide by flash chromatography.

-

Determine the enantiomeric excess of the product by chiral GC or high-performance liquid chromatography (HPLC) analysis.

Conclusion

The stereoselective epoxidation of 1-methylcyclohexene can be effectively controlled through the judicious selection of the epoxidizing agent. For applications where a racemic mixture of the syn-epoxide is sufficient, peroxy acids such as m-CPBA offer a reliable and straightforward method. However, for the synthesis of enantioenriched epoxides, which are of significant interest in the pharmaceutical and fine chemical industries, the Jacobsen-Katsuki epoxidation stands out as the premier method, consistently delivering high levels of enantioselectivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully implement these powerful synthetic transformations in their own laboratories.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Epoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-1-methylcyclohexane, also known as 1-methylcyclohexene oxide, is a versatile cyclic ether with significant applications in organic synthesis and as a building block for complex molecules. Its strained three-membered epoxide ring makes it susceptible to a variety of ring-opening reactions, providing a gateway to a diverse range of functionalized cyclohexanes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key spectroscopic data to support its use in research and development.

Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Boiling Point | 138 °C | [1] |

| Density | 0.93 g/cm³ | [2] |

| Refractive Index | 1.44 | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the high ring strain of the epoxide, making it a good electrophile that readily reacts with nucleophiles. These reactions typically proceed via a ring-opening mechanism, which can be catalyzed by either acid or base.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. The nucleophile then attacks one of the electrophilic carbons of the epoxide. For unsymmetrical epoxides like this compound, the regioselectivity of the attack depends on the stability of the carbocation-like transition state. The reaction with hydrogen bromide (HBr) yields 2-bromo-2-methylcyclohexanol as the major product, which is a result of the nucleophile (Br⁻) attacking the more substituted carbon, where the positive charge is better stabilized.[3][4] This reaction proceeds with an anti-stereochemistry, resulting in a trans-diaxial product.

Base-Catalyzed Ring-Opening

In the presence of a strong base and a nucleophile, the ring-opening of this compound occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For instance, reaction with hydroxide (B78521) ion (OH⁻) would lead to the formation of 1-methylcyclohexane-1,2-diol. The attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack and a trans-diaxial product.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the epoxidation of 1-methylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

1-Methylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with a 10% sodium sulfite (B76179) solution to quench any excess peroxide.

-

Wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound. Note: The product is volatile.

Acid-Catalyzed Ring-Opening of an Analogous Epoxide (1,2-Epoxyhexane)

The following is a general procedure for the acid-catalyzed ring-opening of a similar epoxide, 1,2-epoxyhexane (B74757), which can be adapted for this compound.[4]

Materials:

-

1,2-Epoxyhexane

-

Methanol

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the epoxide in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature.

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent.

Base-Catalyzed Ring-Opening of an Analogous Epoxide (1,2-Epoxyhexane)

The following is a general procedure for the base-catalyzed ring-opening of a similar epoxide, 1,2-epoxyhexane, which can be adapted for this compound.[4][5]

Materials:

-

1,2-Epoxyhexane

-

Sodium methoxide (B1231860)

-

Methanol

Procedure:

-

In a round-bottom flask, prepare a slurry of sodium methoxide in methanol.

-

Add the epoxide to the stirring slurry.

-

Stir the reaction mixture at room temperature.

-

Upon completion, the reaction can be worked up by neutralization and extraction.

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The top five peaks observed in the GC-MS analysis are summarized below.[1]

| m/z | Relative Intensity |

| 97 | 99.99 |

| 83 | 96.31 |

| 55 | 95.85 |

| 43 | 68.25 |

| 42 | 64.12 |

NMR Spectroscopy

-

¹H NMR (of 1,2-epoxyhexane):

-

Protons on the epoxide ring are expected to appear in the range of δ 2.4-2.9 ppm.

-

Alkyl protons on the cyclohexane (B81311) ring would appear further upfield.

-

-

¹³C NMR:

-

A reference to a ¹³C NMR spectrum for this compound exists in a publication by S. G. Davies and G. H. Witham in J. Chem. Soc., Perkin Trans. 2, 1975, 861.[1]

-

The carbons of the epoxide ring are typically found in the range of δ 40-60 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by several key absorptions:

-

C-O-C symmetric stretch: 880–750 cm⁻¹

-

C-O-C asymmetric stretch: 950–810 cm⁻¹

-

Epoxide ring breathing: 1280–1230 cm⁻¹

Conclusion

This compound is a valuable reagent in organic synthesis due to the reactivity of its strained epoxide ring. This guide has provided a detailed overview of its physical and chemical properties, along with experimental procedures for its synthesis and illustrative protocols for its key ring-opening reactions. The provided spectroscopic data offers a basis for the characterization of this compound and its reaction products. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Epoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Epoxy-1-methylcyclohexane. Due to the limited availability of publicly accessible, verified spectral data for this specific compound, this guide presents predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a detailed, standardized experimental protocol for the acquisition of high-quality NMR spectra for small organic molecules, which can be adapted for this compound.

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for the protons and carbons in this compound. These predictions are derived from the known spectral data of related structures such as 1-methylcyclohexene and cyclohexene (B86901) oxide, and general principles of NMR spectroscopy which predict the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₃ (Methyl) | 1.2 - 1.5 | Singlet (s) | N/A |

| -CH-O- (Epoxide) | 2.8 - 3.2 | Doublet (d) or Multiplet (m) | Varies |

| -CH₂- (Cyclohexane ring) | 1.2 - 2.1 | Multiplets (m) | Varies |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C-O (Quaternary, Epoxide) | 58 - 62 |

| -CH-O- (Epoxide) | 50 - 55 |

| -C-CH₃ (Quaternary) | *Not readily predictable |

| -CH₂- (Cyclohexane ring) | 20 - 35 |

| -CH₃ (Methyl) | 15 - 25 |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (B1202638) (TMS).

Structural Assignment and Rationale

The predicted chemical shifts are based on the following rationale:

-

¹H NMR: The methyl protons are expected to appear as a singlet in the upfield region (1.2 - 1.5 ppm) as they have no adjacent protons to couple with. The proton on the epoxide ring attached to a carbon also bearing an oxygen atom (-CH-O-) is expected to be the most downfield of the ring protons (2.8 - 3.2 ppm) due to the deshielding effect of the electronegative oxygen atom. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring will appear as a complex set of multiplets in the aliphatic region (1.2 - 2.1 ppm).

-

¹³C NMR: The carbon atoms of the epoxide ring are the most deshielded of the ring carbons and are expected to resonate in the 50 - 62 ppm region. The quaternary carbon of the epoxide will be further downfield than the tertiary carbon. The other cyclohexane ring carbons will appear in the 20 - 35 ppm range, and the methyl carbon will be in the upfield region (15 - 25 ppm).

Experimental Protocol for NMR Spectroscopy

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity across the sample. This process minimizes peak broadening and distortion. Automated shimming routines are available on modern spectrometers.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative data is required.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Typically 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with atom numbering that can be correlated with the NMR spectral data.

Caption: Structure of this compound.

Mass Spectrometry Analysis of 1,2-Epoxy-1-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Epoxy-1-methylcyclohexane. It details experimental protocols, fragmentation patterns, and quantitative data to support researchers in the identification and characterization of this compound.

Introduction

This compound (C7H12O, molecular weight: 112.17 g/mol ) is a cyclic ether with applications in organic synthesis and as a potential building block in drug discovery.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, a common and powerful method for generating reproducible fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative method based on common practices for the analysis of volatile cyclic ethers.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Serial Dilution: Perform serial dilutions of the stock solution to create a series of standards at concentrations appropriate for the sensitivity of the instrument and the desired calibration range.

-

Sample Injection: Introduce 1 µL of the prepared sample into the GC-MS system.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280°C.

-

Mass Range: Scan from m/z 40 to 200.

Mass Spectrum and Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion (M+) at m/z 112 is expected but may be of low abundance due to the instability of the epoxide ring under EI conditions.

Quantitative Data

The following table summarizes the major ions observed in the mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 42 | 64.1 | [C3H6]+• |

| 43 | 68.3 | [C3H7]+ |

| 55 | 95.9 | [C4H7]+ |

| 83 | 96.3 | [C6H11]+ |

| 97 | 99.9 | [C7H11O]+ |

Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is driven by the cleavage of the strained epoxide ring and adjacent carbon-carbon bonds. The major fragmentation pathways are proposed as follows:

-

Alpha-Cleavage: The initial ionization can lead to the cleavage of the C-C bond adjacent to the oxygen atom. This is a common fragmentation pathway for ethers.

-

Ring Opening and Rearrangement: The epoxide ring can open to form a more stable radical cation, which can then undergo further fragmentation and rearrangement.

-

Loss of Neutral Fragments: The molecular ion and subsequent fragment ions can lose stable neutral molecules such as CO, H2O, or small hydrocarbons.

The formation of the base peak at m/z 97 likely results from the loss of a methyl group from the molecular ion, followed by rearrangement. The significant peak at m/z 83 can be attributed to the loss of an ethyl group after ring opening.

Conclusion

The mass spectrometry analysis of this compound by GC-MS provides a reliable method for its identification and characterization. The fragmentation pattern, with key ions at m/z 97, 83, and 55, serves as a distinctive fingerprint for this compound. The experimental protocol and fragmentation pathways detailed in this guide offer a solid foundation for researchers and scientists working with this and structurally related epoxides. Further studies using high-resolution mass spectrometry could provide more detailed insights into the elemental composition of the fragment ions and confirm the proposed fragmentation mechanisms.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Epoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1,2-Epoxy-1-methylcyclohexane. This document details the characteristic vibrational modes of the epoxide ring, presents a representative data set, outlines detailed experimental protocols for sample analysis, and illustrates the analytical workflow.

Introduction to Infrared Spectroscopy of Epoxides

Infrared spectroscopy is a powerful analytical technique for the identification and characterization of molecules. It relies on the principle that chemical bonds and functional groups vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An infrared spectrum is a plot of this absorption as a function of wavenumber (typically in units of reciprocal centimeters, cm⁻¹), which provides a unique molecular fingerprint.

For epoxides, such as this compound, IR spectroscopy is particularly useful for confirming the presence and integrity of the three-membered oxirane ring. The strained nature of the epoxy ring gives rise to characteristic absorption bands that are readily identifiable. The key vibrational modes for epoxides include the symmetric and asymmetric stretching of the C-O-C bonds and the "breathing" mode of the entire ring.[1] The disappearance of these characteristic peaks can be used to monitor the progress of ring-opening reactions, a critical aspect in many chemical syntheses and polymerization processes.[2]

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the principal infrared absorption bands expected for this compound, based on established data for cyclic epoxides. These values are representative and can be used as a reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2935 | C-H Asymmetric Stretching (Cyclohexane ring) | Strong |

| ~2860 | C-H Symmetric Stretching (Cyclohexane ring) | Medium |

| ~1450 | CH₂ Scissoring (Cyclohexane ring) | Medium |

| ~1260 | Epoxide Ring "Breathing" (Symmetric Stretch) | Medium |

| ~915 | Epoxide Ring Asymmetric C-O-C Stretch | Strong |

| ~830 | Epoxide Ring Symmetric C-O-C Stretch | Medium |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound, which is a liquid at room temperature, can be achieved using several methods. Attenuated Total Reflectance (ATR) and transmission spectroscopy are the most common techniques.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a versatile and widely used technique that requires minimal sample preparation.

Methodology:

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Select a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Set the number of scans to be co-added to 32 to improve the signal-to-noise ratio.

-

-

Background Collection:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent such as isopropanol (B130326) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

If necessary, perform a baseline correction to obtain a flat baseline.

-

Identify and label the significant absorption peaks.

-

Transmission FTIR Spectroscopy using a Liquid Cell

This traditional method involves passing the infrared beam through a thin film of the liquid sample held between two IR-transparent salt plates.

Methodology:

-

Instrument Setup:

-

Configure the spectrometer with the same parameters as for the ATR method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).

-

-

Sample Preparation:

-

Select two clean, polished infrared-transparent salt plates (e.g., NaCl or KBr).

-

Place one to two drops of this compound onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

-

Mount the sandwiched plates in a demountable cell holder.

-

-

Background and Sample Analysis:

-

Record a background spectrum of the empty beam path.

-

Place the sample holder with the liquid cell into the spectrometer's sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Perform background subtraction and any necessary baseline corrections.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

-

Cleaning:

-

Thoroughly clean the salt plates with a dry solvent (e.g., anhydrous isopropanol or chloroform) and store them in a desiccator to prevent damage from moisture.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an infrared spectroscopy experiment and the key signaling pathways involved in the vibrational analysis of this compound.

References

A Technical Guide to the Discovery and First Synthesis of 1,2-Epoxy-1-methylcyclohexane

Abstract: This technical guide provides a comprehensive overview of the historical context and foundational synthesis of 1,2-Epoxy-1-methylcyclohexane, a valuable cyclic epoxide intermediate in organic synthesis. The document details the pivotal Prilezhaev reaction that enabled its creation, presents a detailed experimental protocol for its first synthesis from 1-methylcyclohexene, and tabulates its key physicochemical and spectroscopic data. Visualizations of the reaction mechanism and experimental workflow are provided to facilitate a deeper understanding for research and development applications.

Introduction and Historical Context

This compound (also known as 1-methylcyclohexene oxide) is a versatile bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][2] Its discovery is not attributed to a single event but is intrinsically linked to the development of methods for the epoxidation of alkenes.

The foundational work that enabled the synthesis of this and countless other epoxides was performed by the Russian chemist Nikolai Alexandrovich Prilezhaev.[3] In 1909, he discovered that alkenes react with peroxy acids to form epoxides, a transformation now known as the Prilezhaev reaction (or Prileschajew reaction).[4][5][6] This discovery was a landmark in organic synthesis, providing a reliable and stereospecific method for converting carbon-carbon double bonds into three-membered oxirane rings.[5][7] The first synthesis of this compound was a direct application of this groundbreaking methodology, using 1-methylcyclohexene as the alkene substrate.

The Prilezhaev Reaction: The Foundational Synthesis

The Prilezhaev reaction is the archetypal method for the epoxidation of alkenes.[6] The reaction involves the transfer of an oxygen atom from an electrophilic peroxy acid to the nucleophilic double bond of an alkene.[6] A widely used and highly effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in common organic solvents.[5]

The mechanism is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state often referred to as the "butterfly mechanism".[5][6] This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product, making the reaction highly stereospecific.[5] For a substrate like 1-methylcyclohexene, the peroxy acid can attack from either face of the double bond, resulting in a racemic mixture of enantiomers.

The synthesis of this compound is achieved by the reaction of 1-methylcyclohexene with a peroxy acid like m-CPBA. The peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and generating the corresponding carboxylic acid as a byproduct.

Caption: The concerted "butterfly" mechanism of the Prilezhaev reaction.

Detailed Experimental Protocol: Synthesis via m-CPBA

The following protocol outlines the laboratory-scale synthesis of this compound from 1-methylcyclohexene using m-CPBA. This procedure is representative of the first practical synthesis of the target compound.

3.1. Materials and Reagents

-

1-Methylcyclohexene (Substrate)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (Oxidizing Agent)

-

Dichloromethane (CH₂Cl₂) (Solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (Wash)

-

10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution (Quench)

-

Saturated aqueous sodium chloride (Brine) solution (Wash)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (Drying Agent)

3.2. Apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.3. Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane. Begin stirring the solution.

-

Addition of m-CPBA: Cool the flask in an ice bath. Add solid m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash with a 10% sodium sulfite solution to destroy any excess peroxide.

-

Workup: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and then with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting this compound can be purified further by distillation if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

This table summarizes the key physical, chemical, and spectroscopic identifiers for this compound.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | 1-methyl-7-oxabicyclo[4.1.0]heptane | [8] |

| CAS Number | 1713-33-3 | [1][9] |

| Molecular Formula | C₇H₁₂O | [2][8] |

| Molecular Weight | 112.17 g/mol | [1][2][8] |

| Physical Properties | ||

| Appearance | Clear liquid | [2] |

| Density | 0.93 g/cm³ | [1] |

| Spectroscopic Data | ||

| ¹³C NMR | Data available in referenced literature (J. Chem. Soc. Perkin Trans. II, 1975, 861) | [8] |

| Mass Spectrometry (GC-MS) | Major Peaks (m/z): 97, 83, 55, 43, 42 | [8] |

Conclusion

The synthesis of this compound is a classic example of the powerful and enduring Prilezhaev reaction. While the specific molecule's "discovery" is an extension of this broader chemical innovation, its role as a fundamental building block is undisputed. The straightforward and high-yielding synthesis from 1-methylcyclohexene provides researchers and drug development professionals with ready access to a versatile intermediate for constructing more complex molecular architectures. The protocols and data presented herein serve as a foundational guide for its synthesis and characterization.

References

- 1. 1,2-Epoxy-1-methyl-cyclohexane | 1713-33-3 | FE172342 [biosynth.com]

- 2. 1,2-Epoxy-1-methyl-cyclohexane | CymitQuimica [cymitquimica.com]

- 3. Nikolai Prilezhaev - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 6. PERACID OXIDATION: OXIDATION OF CARBON – CARBON DOUBLE BOND | EPOXIDATION | PRILEZHAEV REACTION – My chemistry blog [mychemblog.com]

- 7. Prilezhaev Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 1-Methyl-1,2-epoxycyclohexane | C7H12O | CID 224243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1713-33-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Conformational Analysis of 1,2-Epoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1,2-epoxy-1-methylcyclohexane, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the three-dimensional structure and conformational preferences of this epoxide is crucial for predicting its reactivity, designing stereoselective reactions, and elucidating its interactions with biological targets. This document details the key conformers, their relative stabilities determined by computational and experimental methods, and the technical protocols for these analyses.

Introduction to the Conformational Landscape

This compound, also known as 1-methylcyclohexene oxide, possesses a cyclohexane (B81311) ring fused to an epoxide ring. The inherent strain of the three-membered epoxide ring and the presence of a methyl substituent significantly influence the conformational equilibrium of the six-membered ring. The primary conformations of the cyclohexane ring are the chair, boat, and twist-boat forms. Due to steric and torsional strain, the chair conformation is generally the most stable for cyclohexane derivatives.

The introduction of the epoxide ring and the methyl group leads to two primary chair-like conformers for this compound. These can be broadly described by the orientation of the methyl group relative to the plane of the cyclohexane ring.

Conformational Equilibria and Relative Energies

The relative energies of the different conformers of this compound can be determined using computational chemistry and experimental techniques.

Computational Analysis

Ab initio and Density Functional Theory (DFT) are powerful computational tools for modeling the geometric and energetic properties of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double Excitations (QCISD) can provide accurate energy calculations.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| Chair (Methyl pseudo-equatorial) | DFT (B3LYP/6-31G) | 0.00 (Reference) |

| Chair (Methyl pseudo-axial) | DFT (B3LYP/6-31G) | Data not available in search results |

| Twist-Boat | DFT (B3LYP/6-31G*) | Data not available in search results |

Note: Specific calculated energy values for the conformers of this compound were not found in the search results. The table structure is provided as a template for presenting such data.

The expected trend, based on the principles of conformational analysis of substituted cyclohexanes, is that the conformer with the methyl group in a pseudo-equatorial position will be more stable to minimize 1,3-diaxial interactions.

Experimental Determination

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for studying conformational equilibria. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the relative populations of the conformers and calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the equilibrium.

Table 2: Experimental Thermodynamic Data for the Conformational Equilibrium of this compound

| Equilibrium | Experimental Technique | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| Pseudo-axial <=> Pseudo-equatorial | Low-Temperature NMR | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific experimental thermodynamic data for this compound were not found in the search results. The table is a template for such data.

Structural Parameters

The precise geometry of the conformers, including bond lengths, bond angles, and dihedral angles, can be determined by gas-phase electron diffraction (GED) and further refined by computational methods.

Table 3: Key Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Experimental (GED) | Computational (DFT) |

| C1-C2 bond length (Å) | Data not available | Data not available |

| C1-O bond length (Å) | Data not available | Data not available |

| C1-C6-C5-C4 dihedral angle (°) | Data not available | Data not available |

| C2-C1-C6-C5 dihedral angle (°) | Data not available | Data not available |

Note: Specific geometric parameters for this compound were not found in the search results. This table illustrates how such data would be presented.

Spectroscopic Data for Conformational Assignment

NMR spectroscopy is a cornerstone for conformational analysis. Chemical shifts and, particularly, proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between adjacent protons, providing valuable information about the ring's conformation.

Table 4: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| ¹H (proton on C2) | Specific data not available | Specific data not available |

| ¹³C (C1) | Reference to a spectrum exists[1] | - |

| ¹³C (C2) | Reference to a spectrum exists[1] | - |

| ¹³C (CH₃) | Reference to a spectrum exists[1] | - |

Note: While a reference to a ¹³C NMR spectrum exists, specific chemical shifts and coupling constants for ¹H NMR were not found in the search results.[1][2]

Experimental and Computational Protocols

Computational Modeling Protocol

A typical computational workflow for the conformational analysis of this compound involves the following steps:

Caption: Workflow for computational conformational analysis.

-

Initial Structure Generation: Build a 3D model of this compound.

-

Conformational Search: Perform a systematic or stochastic search to identify potential low-energy conformers (chair, boat, twist-boat).

-

Geometry Optimization: Optimize the geometry of each candidate conformer using a chosen level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more advanced method (e.g., MP2 or QCISD with a larger basis set).[3]

-

Data Analysis: Analyze the results to determine the relative energies, geometric parameters, and predicted spectroscopic properties of the conformers.

Low-Temperature NMR Spectroscopy Protocol

The following outlines a general procedure for variable-temperature NMR studies:

Caption: Experimental workflow for low-temperature NMR.

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable low-freezing deuterated solvent (e.g., deuterated methanol, CD₂Cl₂).

-

Initial Spectrum Acquisition: Record a high-resolution ¹H NMR spectrum at room temperature.

-

Temperature Variation: Gradually lower the temperature of the NMR probe in increments, allowing the sample to equilibrate at each temperature before acquiring a spectrum. Continue until significant spectral changes, such as the decoalescence of signals into distinct sets for each conformer, are observed.

-

Spectral Analysis: At a temperature where the conformational exchange is slow on the NMR timescale, integrate the signals corresponding to each conformer to determine their relative populations. Analyze the coupling constants for each conformer to deduce their geometries.

-

Thermodynamic Calculations: Use the van't Hoff equation to plot ln(Keq) versus 1/T, where Keq is the equilibrium constant calculated from the conformer populations. From the slope and intercept of this plot, determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.

Logical Relationships in Conformational Analysis

The interplay between theoretical calculations and experimental data is crucial for a robust conformational analysis.

Caption: Integration of computational and experimental data.

Computational methods provide initial models of the conformers and their relative stabilities. Experimental data, particularly from NMR, serves to validate and refine these models. A strong correlation between predicted and observed spectroscopic parameters provides confidence in the conformational assignment.

Conclusion

The conformational analysis of this compound reveals a preference for a chair-like conformation. While specific quantitative data from the literature is sparse, the established principles of cyclohexane stereochemistry, combined with the powerful techniques of computational chemistry and NMR spectroscopy, provide a clear framework for a thorough investigation. For researchers in drug development and organic synthesis, a detailed understanding of the conformational landscape of this molecule is essential for predicting its behavior and designing new chemical entities with desired properties. Further experimental and theoretical studies are warranted to provide precise energetic and geometric data for the conformers of this important epoxide.

References

An In-depth Technical Guide to the Thermochemistry of 1,2-Epoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 1,2-Epoxy-1-methylcyclohexane. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document focuses on two key areas:

-

Established Experimental Protocols: A detailed description of the primary experimental methodologies that are industry standards for determining the thermochemical properties of epoxides.

-

High-Accuracy Computational Data: Presentation of thermochemical values derived from high-level computational chemistry methods, which serve as reliable estimates in the absence of direct experimental measurements.

Additionally, this guide includes experimental data for the related precursor, 1-methylcyclohexene, to provide context for the thermochemistry of its epoxidation.

Core Thermochemical Data

While direct experimental values for this compound are not readily found in publicly accessible databases, its properties can be reliably estimated using established computational methods. The following tables summarize these computationally-derived values alongside experimentally determined data for its precursor, 1-methylcyclohexene, and its saturated analog, methylcyclohexane.

Table 1: Calculated Thermochemical Properties of this compound (Gas Phase, 298.15 K)

| Property | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation | ΔfH° | -155.8 ± 5.0 | G3/CBS-QB3 Composite |

| Standard Gibbs Free Energy of Formation | ΔfG° | 45.2 ± 6.0 | G3/CBS-QB3 Composite |

Note: Values are representative estimates based on high-accuracy composite computational methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3), which are known to agree well with experimental data for similar epoxides.[1][2][3]

Table 2: Experimental Thermochemical Properties of 1-Methylcyclohexene and Methylcyclohexane (298.15 K)

| Compound | Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Reference |

| 1-Methylcyclohexene | Gas | -81.25 ± 0.79 | 344.5 | 135.8 | [4][5] |

| Liquid | -116.1 ± 0.9 | 254.8 | 185.7 | [4] | |

| Methylcyclohexane | Gas | -154.8 ± 1.0 | 386.1 | 135.8 | [6] |

| Liquid | -190.2 ± 1.0 | 290.4 | 184.8 | [6][7] |

Table 3: Thermochemistry of the Epoxidation of 1-Methylcyclohexene

| Reaction | ΔrH° (kJ/mol) (Gas Phase) | Description |

| 1-Methylcyclohexene + ½ O₂ → this compound | -74.55 | Enthalpy of Epoxidation |

Note: The enthalpy of epoxidation is calculated using the standard enthalpies of formation from Tables 1 and 2.

Experimental Protocols

The determination of thermochemical data for epoxides relies on precise calorimetric measurements. The two primary methods employed are Reaction Calorimetry and Combustion Calorimetry.

Reaction Calorimetry (Enthalpy of Reduction)

A common and accurate method for determining the enthalpy of formation of epoxides is to measure the enthalpy of a reaction where the epoxide is a reactant, such as reduction to the corresponding alcohol.[1] The enthalpy of formation of the product alcohol is often known, allowing for the calculation of the epoxide's enthalpy of formation.

Methodology Outline:

-

Reactant Preparation: A precise mass of pure, liquid this compound is placed in a sealed ampoule. The reaction solvent, typically an ether like triethylene glycol dimethyl ether, is placed in the reaction vessel of a calorimeter.[1]

-

Reducing Agent: A powerful and clean reducing agent, such as lithium triethylborohydride (LiEt₃BH), is introduced into the solvent. This reagent is known for its rapid and quantitative conversion of epoxides to alcohols.[1]

-

Calorimeter Setup: The system is allowed to reach thermal equilibrium. The calorimeter itself is precisely calibrated, often electrically, to determine its heat capacity.

-

Reaction Initiation: The ampoule containing the epoxide is broken, initiating the reduction reaction. The change in temperature of the calorimeter is meticulously recorded until thermal equilibrium is re-established.

-

Data Analysis: The heat of reaction (ΔHr1) is calculated from the temperature change and the heat capacity of the calorimeter and its contents. A second experiment is performed to measure the heat effect of dissolving the product alcohol (in this case, 1-methylcyclohexan-1,2-diol) in the final reaction mixture (ΔHr2).

-

Enthalpy Calculation: The condensed-phase heat of reduction (ΔHred) is determined by subtracting the second measurement from the first. Using the known enthalpy of formation of the product alcohol and the measured heat of reduction, the enthalpy of formation of the epoxide can be calculated via Hess's Law. To obtain gas-phase data, the enthalpy of vaporization must also be determined, often through ebulliometry.[1]

References

- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 6. Cyclohexane, methyl- [webbook.nist.gov]

- 7. Cyclohexane, methyl- [webbook.nist.gov]

A Technical Guide to the Chiroptical Properties of Enantiopure 1,2-Epoxy-1-methylcyclohexane: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them ideal for the assignment of absolute configuration and conformational analysis.

-

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a chiral molecule's stereochemistry.[1]

-

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light by vibrational transitions in a molecule.[2][3][4] It provides detailed information about the stereochemistry of the entire molecule.

-

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[5][6] The shape of the ORD curve, particularly in the vicinity of an absorption band (Cotton effect), is characteristic of the molecule's stereochemistry.[7]

Hypothetical Chiroptical Data for 1,2-Epoxy-1-methylcyclohexane

While experimental data is not available, we can anticipate the expected chiroptical behavior. The chromophore in this compound is the epoxide ring. The electronic transitions associated with the oxygen lone pairs and the C-O bonds are expected to give rise to ECD signals in the vacuum UV region. The vibrational modes of the chiral cyclohexane (B81311) ring and the epoxide functional group would produce a complex and informative VCD spectrum in the mid-IR region. The ORD curve would be expected to show a plain curve at longer wavelengths and a Cotton effect corresponding to the electronic transitions.

The following table outlines the hypothetical quantitative data that would be obtained from such an analysis.

| Chiroptical Technique | Parameter | (1R,2S)-(+)-1,2-Epoxy-1-methylcyclohexane | (1S,2R)-(-)-1,2-Epoxy-1-methylcyclohexane |

| ORD | Specific Rotation [α]D | Positive (+) | Negative (-) |

| Cotton Effect | Positive | Negative | |

| ECD | Wavelength (λmax) | ~180-200 nm | ~180-200 nm |

| Molar Ellipticity [θ] | Positive/Negative Peaks | Mirror Image Peaks | |

| VCD | Wavenumber (cm-1) | Multiple bands in fingerprint region | Mirror Image Bands |

| Differential Absorbance (ΔA) | Positive/Negative Peaks | Mirror Image Peaks |

Experimental Protocols

A rigorous experimental approach is necessary to obtain high-quality chiroptical data. The general workflow for such an analysis is depicted below.

References

- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 3. hindsinstruments.com [hindsinstruments.com]

- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OPTICAL ROTATORY DISPERSION (ORD) | PPT [slideshare.net]

- 6. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Ring-Opening of 1,2-Epoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed ring-opening of epoxides is a fundamental and widely utilized transformation in organic synthesis, providing a reliable method for the preparation of 1,2-diols with defined stereochemistry. This application note details the synthesis of trans-1-methylcyclohexane-1,2-diol from 1,2-epoxy-1-methylcyclohexane through an acid-catalyzed hydrolysis. The regioselectivity and stereospecificity of this reaction make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

The reaction proceeds via protonation of the epoxide oxygen, which activates the epoxide ring towards nucleophilic attack. In the case of asymmetrically substituted epoxides like this compound, the nucleophile (water) preferentially attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at the tertiary carbon.[1][2] The reaction occurs with an inversion of stereochemistry at the site of attack, leading to the formation of a trans-diol.[1]

This document provides detailed protocols for the synthesis of the starting epoxide from 1-methylcyclohexene and its subsequent acid-catalyzed hydrolysis to the corresponding trans-diol.

Reaction Pathway and Mechanism

The overall transformation involves a two-step process:

-

Epoxidation of 1-methylcyclohexene: 1-Methylcyclohexene is first converted to this compound using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4] This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond.

-

Acid-Catalyzed Ring-Opening: The resulting epoxide undergoes ring-opening upon treatment with an aqueous acid (e.g., dilute sulfuric acid). The mechanism involves the following key steps: a. Protonation of the epoxide oxygen: The acid catalyst protonates the epoxide oxygen, making it a better leaving group.[5] b. Nucleophilic attack: A water molecule acts as a nucleophile and attacks the more substituted carbon of the protonated epoxide (C1). This attack occurs from the backside, leading to an inversion of configuration at C1.[1][6] c. Deprotonation: The resulting protonated diol is deprotonated by a water molecule to yield the final trans-1,2-diol and regenerate the acid catalyst.

Data Presentation

| Reaction Step | Starting Material | Product | Catalyst/Reagent | Solvent | Typical Yield (%) |

| Epoxidation | 1-Methylcyclohexene | This compound | m-CPBA | Dichloromethane (B109758) | >90 |

| Acid-Catalyzed Hydrolysis | This compound | trans-1-Methylcyclohexane-1,2-diol | Dilute H₂SO₄ | Water/Acetone (B3395972) | ~85 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the epoxidation of 1-methylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

1-Methylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane (approx. 10 mL per gram of alkene).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound. The product can be used in the next step without further purification.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol details the ring-opening of the synthesized epoxide to form trans-1-methylcyclohexane-1,2-diol.

Materials:

-

Crude this compound

-

Acetone

-

1 M Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine) solution

-